"propyl 2-(1H-indol-3-yl)acetate" chemical properties
"propyl 2-(1H-indol-3-yl)acetate" chemical properties
An In-depth Technical Guide to the Chemical Properties of Propyl 2-(1H-indol-3-yl)acetate
Introduction
Propyl 2-(1H-indol-3-yl)acetate is an organic compound belonging to the indole family of heterocyclic molecules. As an ester derivative of the prominent plant hormone Indole-3-acetic acid (IAA), it holds a significant position as a synthetic intermediate and a subject of study in medicinal and organic chemistry.[1][2] The indole scaffold is a privileged structure in drug discovery, and its derivatives are known to be some of the most effective anticancer agents available.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, structural characteristics, and potential applications of propyl 2-(1H-indol-3-yl)acetate, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
Propyl 2-(1H-indol-3-yl)acetate features a bicyclic indole ring system connected to a propyl ester group via a methylene bridge at the C3 position. X-ray crystallography studies have revealed specific details about its three-dimensional conformation. The acetate group is notably twisted relative to the indole ring, with a dihedral angle of 62.35 (13)°.[1][3] In its crystalline state, molecules are interconnected by N—H⋯O hydrogen bonds, which form helical chains, a key feature influencing its solid-state properties.[1][3]
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₂ | [1][4] |
| Molar Mass | 217.26 g/mol | [1][4] |
| Appearance | Light yellow solid; Yellow block-like crystals after recrystallization. | [1] |
| Crystal System | Monoclinic | [1] |
| Elemental Composition | C: 71.86%, H: 6.96%, N: 6.45%, O: 14.73% | [4] |
Synthesis Protocol: Esterification of Indole-3-Acetic Acid
The most direct synthesis of propyl 2-(1H-indol-3-yl)acetate is achieved through the Fischer esterification of indole-3-acetic acid (IAA). The following protocol is based on established laboratory procedures.[1]
Rationale for Experimental Design
The conversion of a carboxylic acid to an ester requires activation of the carboxyl group. In this protocol, thionyl chloride (SOCl₂) serves as an efficient activating agent. It reacts with indole-3-acetic acid to form a highly reactive acyl chloride intermediate. This intermediate is then susceptible to nucleophilic attack by 1-propanol to form the desired propyl ester. The reaction is conducted at low temperatures (ice bath) to control the exothermic nature of the acyl chloride formation and to minimize potential side reactions. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting materials.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of propyl 2-(1H-indol-3-yl)acetate.
Step-by-Step Methodology
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Reaction Setup : To a three-neck flask, add indole-3-acetic acid (10 g, 0.057 mol) and dichloromethane (100 mL).
-
Cooling : Place the flask in an ice bath and stir the solution.
-
Activation : Add thionyl chloride (4.3 mL) dropwise to the cooled solution. Stir for an additional 10 minutes after the addition is complete.
-
Esterification : Add 1-propanol (15 mL) to the reaction mixture.
-
Monitoring : Follow the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation : Upon completion, the resulting product is isolated. The reported yield for this method is approximately 10.5 g.[1]
-
Purification : The crude product, a light yellow solid, can be further purified by recrystallization with ethanol to yield yellow, block-like crystals suitable for advanced analysis like X-ray diffraction.[1]
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.
-
¹H NMR Spectroscopy : The proton NMR spectrum should exhibit distinct signals corresponding to the different chemical environments. Protons on the indole ring would appear in the aromatic region (~7.0-8.0 ppm). The methylene protons adjacent to the indole ring would likely be a singlet around 3.7-4.0 ppm. The propyl chain would show a triplet for the O-CH₂ group (~4.0 ppm), a sextet for the central CH₂ group (~1.6 ppm), and a triplet for the terminal CH₃ group (~0.9 ppm).[5]
-
¹³C NMR Spectroscopy : The carbon NMR would show signals for the indole ring carbons in the ~110-140 ppm range, a distinct signal for the ester carbonyl carbon around ~170 ppm, and aliphatic signals for the propyl chain carbons, including the O-CH₂ at ~66 ppm.[6][7]
-
Infrared (IR) Spectroscopy : Key diagnostic peaks would include a moderate N-H stretch (~3400 cm⁻¹), a strong C=O stretching vibration from the ester group (~1735-1750 cm⁻¹), and a C-O stretch (~1240 cm⁻¹).[5]
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 217. A prominent fragment would likely be the acylium ion [CH₃C=O]⁺ at m/z = 43, which is often the base peak for simple acetate esters.[5][7]
Chemical Reactivity and Applications
Propyl 2-(1H-indol-3-yl)acetate is a versatile chemical intermediate.[1][4] Its reactivity is primarily centered around the ester functionality and the indole nucleus.
-
Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield indole-3-acetic acid and 1-propanol.[4]
-
Oxidation : The indole ring can undergo oxidation to form various derivatives.[4]
Significance in Drug Development and Agriculture
-
Antitumor Agent Precursor : This compound is a documented starting material for the synthesis of novel platinum complexes that have been investigated for antitumor activity.[1] The indole nucleus is a key pharmacophore in many anticancer drugs, and modifying the side chain is a common strategy for developing new therapeutic agents.[8]
-
Intermediate in Organic Synthesis : It serves as a valuable building block for creating more complex indole-based molecules for pharmaceutical and materials science research.[1]
-
Plant Growth Regulation : As a derivative of indole-3-acetic acid (a natural auxin), it has potential applications in agriculture as a plant growth regulator, influencing processes like root initiation and fruit development.[4][9]
Safety and Handling
Specific safety data for propyl 2-(1H-indol-3-yl)acetate is not extensively documented. Therefore, handling should be guided by the protocols for similar chemical classes, such as propyl acetate and other indole derivatives.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11] Keep away from heat, sparks, and open flames, as related solvents and reagents are often flammable.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
Conclusion
Propyl 2-(1H-indol-3-yl)acetate is a chemically significant molecule with a well-defined structure and accessible synthetic routes. Its importance stems from its role as a key intermediate in the development of pharmacologically active compounds, particularly in oncology. Furthermore, its structural relationship to natural plant hormones suggests potential utility in agricultural applications. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a valuable resource for scientists and researchers aiming to leverage this compound in their work.
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Frontiers. (2025). Indole 3-acetic acid production and growth-promoting effect of Desertifilum sp. PSL17 on Vigna radiata. Retrieved from [Link]
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MakeItFrom.com. (n.d.). EN 1.4313 (X3CrNiMo13-4) Stainless Steel. Retrieved from [Link]
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